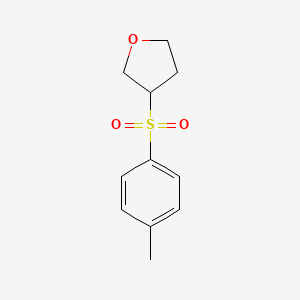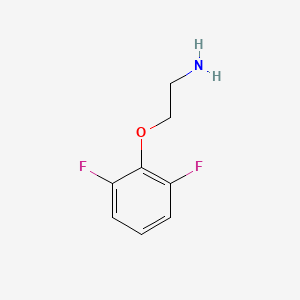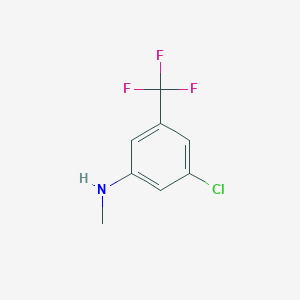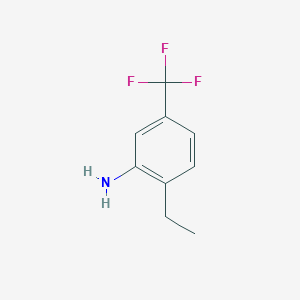
2-Bromo-1-(tert-butyl)-4-chlorobenzene
Vue d'ensemble
Description
2-Bromo-1-(tert-butyl)-4-chlorobenzene is an organic compound with the molecular formula C10H12BrCl. It is a derivative of benzene, where the hydrogen atoms at positions 2 and 4 are substituted with bromine and chlorine atoms, respectively, and the hydrogen atom at position 1 is substituted with a tert-butyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Applications De Recherche Scientifique
2-Bromo-1-(tert-butyl)-4-chlorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their effects on biological systems.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds, such as tert-butyl bromide, are known to be used as standard reagents in synthetic organic chemistry . They are often used to introduce tert-butyl groups into other molecules .
Mode of Action
The mode of action of 2-Bromo-1-(tert-butyl)-4-chlorobenzene is likely to involve a mechanism similar to that of other alkyl halides. For instance, tert-butyl bromide, a related compound, undergoes an elimination reaction via the E2 mechanism . In this mechanism, a strong base abstracts a proton from the carbon atom adjacent to the carbon attached to the halogen (bromine in this case). This results in the formation of a double bond and the simultaneous expulsion of the halogen .
Pharmacokinetics
The related compound, tert-butyl bromide, is known to be a colorless liquid with a density of 122 g/mL at 20 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific use in a chemical reaction or biological system. As a reagent in synthetic organic chemistry, its primary effect would be the introduction of a tert-butyl group into another molecule .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, the E2 elimination reaction it likely undergoes is known to be sensitive to the strength and concentration of the base used .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(tert-butyl)-4-chlorobenzene typically involves the bromination and chlorination of tert-butylbenzene. One common method is to start with 1-tert-butyl-4-chlorobenzene, which is then subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(tert-butyl)-4-chlorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, resulting in the formation of tert-butylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the halogen atoms with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the tert-butyl group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 2-hydroxy-1-(tert-butyl)-4-chlorobenzene, while oxidation with KMnO4 can produce this compound-1-ol.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(tert-butyl)-4-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-1-(tert-butyl)-4-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
2-Chloro-1-(tert-butyl)-4-bromobenzene: Similar structure but with the positions of bromine and chlorine atoms swapped.
Uniqueness
2-Bromo-1-(tert-butyl)-4-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms allows for selective reactions, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-bromo-1-tert-butyl-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUKVQULLPJCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[2.5]octan-8-one](/img/structure/B3100394.png)
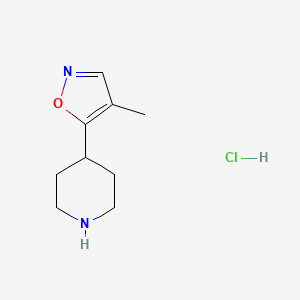
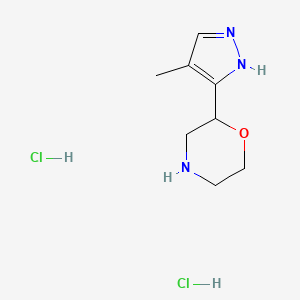



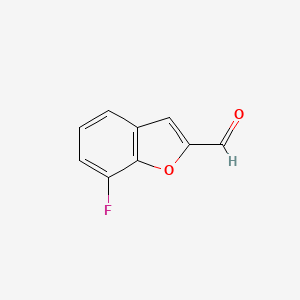
![5-Azaspiro[3.5]nonan-8-ol](/img/structure/B3100437.png)
![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)
